2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide
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Overview
Description
2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide is an organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-2-oxoquinoxaline with N-methyl-3-chloropropylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while substitution reactions can produce various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide
Uniqueness
2-chloro-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]acetamide stands out due to its specific quinoxaline structure, which imparts unique biological activities. Compared to other similar compounds, it may exhibit higher potency or selectivity in its antimicrobial or anticancer effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-11-15(21)19(9-5-8-18(2)14(20)10-16)13-7-4-3-6-12(13)17-11/h3-4,6-7H,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDSSXVASBIOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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